Ethyl2-(2H-pyran-2-yl)acetate
Description
Overview of the 2H-Pyran-2-one Heterocyclic System
The 2H-pyran-2-one, or α-pyrone, is a heterocyclic compound with the molecular formula C5H4O2. ontosight.ai This system consists of a pyran ring with a ketone group at the 2-position. ontosight.ai Structurally, it is a six-membered oxygen-containing heterocycle with two conjugated double bonds within the ring, classifying it as a cyclic unsaturated ester. researchgate.net The chemistry of these compounds gained significant recognition and exploration after 1960. researchgate.net
The 2H-pyran-2-one ring can be found in isolated or fused forms in various natural sources, including bacteria, microbes, plants, and animals, where they exhibit a spectrum of biological activities such as antifungal, antibiotic, cytotoxic, and neurotoxic effects. clockss.org The fusion of a benzene (B151609) ring to the pyran system can lead to the formation of coumarins, isocoumarins, and dibenzopyrans. researchgate.netresearchgate.net
From a reactivity perspective, the 2H-pyran-2-one system exhibits a dual nature. Its aromatic character is demonstrated in electrophilic substitution reactions like nitration, sulfonation, and halogenation, which typically occur at the C-3 and C-5 positions. clockss.org Conversely, the presence of three electrophilic centers at positions C-2, C-4, and C-6 makes it susceptible to nucleophilic attack. clockss.orgresearchgate.net These reactions often lead to ring-opening and subsequent rearrangements, providing a versatile pathway for the synthesis of new heterocyclic and carbocyclic systems. clockss.org Furthermore, 2H-pyran-2-ones can act as dienes in Diels-Alder reactions, a powerful tool for constructing complex molecular architectures. clockss.orgchim.it
Academic Context and Research Trajectories for Alkyl 2-(2H-pyran-2-yl)acetate Compounds
The academic interest in alkyl 2-(2H-pyran-2-yl)acetate compounds stems from their potential as versatile building blocks in organic synthesis. The ester functionality attached to the pyran ring offers a handle for various chemical transformations, while the pyran moiety itself can participate in a range of reactions.
Research in this area has explored several key trajectories:
Synthesis: A primary focus has been the development of efficient methods for the synthesis of the 2H-pyran-2-one core and its derivatives. One common approach involves the one-pot synthesis from simple, commercially available precursors like a carbonyl compound with an activated methylene (B1212753) group, a C1-synthon such as N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), and an N-acylglycine derivative. researchgate.netresearchgate.net Modifications to this procedure have been developed to accommodate less activated ketones. researchgate.net Another synthetic strategy involves the N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation of alkynyl esters with enolizable ketones, offering a metal-free and highly regioselective route to functionalized 2H-pyran-2-ones. acs.org
Transformations and Ring-Opening Reactions: A significant body of research has investigated the ring transformations of 2H-pyran-2-ones upon reaction with various nucleophiles. clockss.org These reactions provide access to a diverse array of heterocyclic systems, including pyridines, pyrimidines, quinolines, and pyrazoles. researchgate.netresearchgate.net For instance, the reaction of 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones with nucleophiles like ammonia (B1221849) or hydrazine (B178648) leads to the formation of hexahydroquinolines. clockss.org
Diels-Alder Reactions: The diene character of the 2H-pyran-2-one ring has been extensively utilized in [4+2] cycloaddition reactions. chim.it These reactions, when performed with alkenes or alkynes as dienophiles, lead to the formation of bridged bicyclic systems which can subsequently undergo further transformations, such as decarboxylation, to yield aromatic or hydroaromatic compounds. chim.itpkusz.edu.cn The regioselectivity of these reactions is influenced by the electronic nature of the substituents on the pyran ring. chim.it
Scope and Research Objectives for Ethyl 2-(2H-pyran-2-yl)acetate Investigations
The specific investigation of Ethyl 2-(2H-pyran-2-yl)acetate is driven by the desire to understand the interplay between the ethyl acetate (B1210297) substituent and the 2H-pyran-2-one core. The primary research objectives for this compound include:
Elucidation of Physicochemical Properties: A fundamental objective is to characterize the key physical and chemical properties of Ethyl 2-(2H-pyran-2-yl)acetate. This includes determining its molecular weight, and understanding its solubility characteristics.
Exploration of Synthetic Utility: A major focus is to explore the synthetic potential of Ethyl 2-(2H-pyran-2-yl)acetate as an intermediate. This involves studying its reactivity in various chemical transformations to synthesize more complex molecules. For its saturated analogue, Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate, it has been used as a reactant in the synthesis of potent corticotropin-releasing factor-1 antagonists. chemicalbook.com
Investigation of Reaction Mechanisms: A deeper understanding of the mechanisms by which Ethyl 2-(2H-pyran-2-yl)acetate participates in reactions is a key objective. This includes studying the kinetics and thermodynamics of its reactions to optimize reaction conditions and predict product outcomes.
Structure
3D Structure
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
ethyl 2-(2H-pyran-2-yl)acetate |
InChI |
InChI=1S/C9H12O3/c1-2-11-9(10)7-8-5-3-4-6-12-8/h3-6,8H,2,7H2,1H3 |
InChI Key |
QFMKNOOUKXTKBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C=CC=CO1 |
Origin of Product |
United States |
Reactivity and Transformation Studies of Ethyl 2 2h Pyran 2 Yl Acetate and Its Core Structure
Chemical Reactivity of the Ester Moiety
The ester group in Ethyl 2-(2H-pyran-2-yl)acetate is a primary site for nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the substitution of the ethoxy group.
Nucleophilic Substitution Reactions at the Ester Group
Nucleophilic acyl substitution is a fundamental reaction of esters. masterorganicchemistry.com In the case of Ethyl 2-(2H-pyran-2-yl)acetate, this reaction proceeds via an addition-elimination mechanism. A nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the ethoxy group is eliminated, regenerating the carbonyl double bond and resulting in a new carbonyl compound. chemistrysteps.com The efficiency of this reaction can be influenced by the nature of the nucleophile and the reaction conditions. For instance, reactions with protic nucleophiles can be catalyzed by various oxometallic species. acs.orgnih.gov
Hydrolysis and Transesterification Pathways
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2H-pyran-2-yl)acetic acid, and ethanol. This reaction can be catalyzed by either acid or base. quora.com
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by a water molecule.
Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. libretexts.org This process is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt. libretexts.org
Transesterification: This process involves the reaction of Ethyl 2-(2H-pyran-2-yl)acetate with an alcohol in the presence of an acid or base catalyst to form a different ester. biofueljournal.comresearchgate.netresearchgate.net This equilibrium reaction can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products. quora.com For example, the transesterification with methanol (B129727) would yield Methyl 2-(2H-pyran-2-yl)acetate and ethanol.
Aminolysis Reactions
Aminolysis involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide, 2-(2H-pyran-2-yl)acetamide. chemistrysteps.comyoutube.com This reaction typically proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.comrhhz.net While the reaction with ammonia or primary and secondary amines can produce amides, the reaction is often slow. youtube.comresearchgate.net The mechanism involves the formation of a labile tetrahedral intermediate, and the rate-determining step can vary with pH. acs.org
Reduction of the Ester Functionality
The ester group of Ethyl 2-(2H-pyran-2-yl)acetate can be reduced to a primary alcohol, 2-(2H-pyran-2-yl)ethanol. Strong reducing agents are typically required for this transformation.
Sodium Borohydride (B1222165) (NaBH₄): Generally, sodium borohydride is not reactive enough to reduce esters under normal conditions. masterorganicchemistry.com However, the reduction can be achieved under specific conditions, such as in the presence of certain additives or at elevated temperatures. researchgate.networdpress.comacs.org
Other Reducing Agents: More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of esters to primary alcohols. libretexts.orgcommonorganicchemistry.com The mechanism involves nucleophilic acyl substitution by a hydride ion to form an intermediate aldehyde, which is then further reduced to the alcohol. libretexts.org
Reactivity of the 2H-Pyran Ring System
The 2H-pyran ring is a six-membered heterocyclic system containing one oxygen atom and two double bonds. Its reactivity is characterized by a susceptibility to both electrophilic and nucleophilic attack, often leading to ring-opening or rearrangement reactions. nih.govresearchgate.net
Electrophilic and Nucleophilic Attack on the Pyran Nucleus
Electrophilic Attack: The electron-rich double bonds in the 2H-pyran ring are susceptible to attack by electrophiles. The outcome of such reactions is influenced by the position of substitution and the stability of the resulting carbocation intermediates. uoanbar.edu.iqlkouniv.ac.inmsu.edu The presence of the oxygen atom influences the electron distribution in the ring, directing the electrophilic attack. youtube.com
Nucleophilic Attack: The 2H-pyran ring can also undergo nucleophilic attack, particularly at positions activated by electron-withdrawing groups or in strained ring systems. rsc.org Nucleophilic attack can lead to ring-opening, rearrangement, or the formation of new heterocyclic systems. researchgate.net For example, reactions of pyran-2-ones with nitrogen-containing nucleophiles can result in the formation of various heterocyclic compounds, depending on the nature of the nucleophile. researchgate.netnih.gov Theoretical studies have also been employed to understand the reactivity of 2H-pyran derivatives in cycloaddition reactions. researchgate.net
Ring-Opening and Rearrangement Reactions of the Pyranone Ring
The 2H-pyran-2-one ring is susceptible to nucleophilic attack at positions C-2, C-4, and C-6, often leading to ring-opening and subsequent rearrangement reactions. clockss.org These transformations are valuable in synthetic chemistry as they allow for the conversion of the pyranone ring into a diverse array of carbocyclic and heterocyclic systems. clockss.org
Nucleophilic reagents such as ammonia, amines, hydrazines, and hydroxylamine (B1172632) can initiate the opening of the pyran nucleus. researchgate.net For instance, the reaction of 2H-pyran-2-ones with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyridazine (B1198779) derivatives. clockss.org The course of these reactions is often dependent on the reaction conditions and the substitution pattern of the pyranone ring. In some cases, open-ring intermediates can be isolated, providing insight into the reaction mechanism. clockss.org
Carbanions can also induce ring transformations of 2H-pyran-2-ones. For example, the reaction with 1,4-cyclohexanedione (B43130) monoethyleneketal under alkaline conditions can lead to the formation of highly functionalized spirocyclic ketals. mdpi.com Subsequent acidic hydrolysis of these ketals can yield substituted 2-tetralone (B1666913) derivatives. mdpi.com
These ring-opening and rearrangement reactions highlight the utility of the 2H-pyran-2-one core as a building block for the synthesis of complex molecular architectures.
Diels-Alder Cycloadditions Involving 2H-Pyran-2-ones
2H-Pyran-2-ones are valuable dienes in Diels-Alder reactions, a powerful tool for the construction of six-membered rings with high stereocontrol. clockss.org These [4+2] cycloaddition reactions involve the pyranone ring acting as the four-pi electron component, reacting with a variety of dienophiles. researchgate.net
Suitable dienophiles for reactions with 2H-pyran-2-ones include alkynes, maleic anhydride, N-substituted maleimides, and vinyl ethers. researchgate.netrsc.org The reaction of 2H-pyran-2-ones with alkynes can lead to the formation of substituted aniline (B41778) derivatives after the initial cycloadduct undergoes a retro-Diels-Alder reaction with the extrusion of carbon dioxide. rsc.org The reactivity and regioselectivity of these reactions are influenced by the electronic nature of the substituents on both the pyranone and the alkyne. rsc.org
The use of Lewis acids or high-pressure conditions can promote the Diels-Alder reaction of 2H-pyran-2-ones, particularly with less reactive dienophiles. rsc.orgacs.orgnih.gov For instance, 2-alkoxy-2H-pyran-3(6H)-ones have been successfully employed as dienophiles in Diels-Alder cycloadditions with dienes like 2,3-dimethylbutadiene and butadiene, leading to the formation of bicyclic adducts with high diastereoselectivity, especially under Lewis acid catalysis. acs.orgnih.gov
The versatility of the Diels-Alder reaction involving 2H-pyran-2-ones makes it a key strategy for the synthesis of a wide range of carbocyclic and heterocyclic compounds. semanticscholar.org
Oxidation Reactions of the Pyran Ring
The pyran ring within the 2H-pyran-2-one scaffold is susceptible to oxidation, which can lead to the formation of various oxygenated derivatives. These reactions can be sensitive to air, with some initial products undergoing spontaneous aromatization. clockss.org For example, certain fused pyridazine derivatives formed from pyranone transformations are readily oxidized by air to their aromatic counterparts. clockss.org
Photochemical and Thermal Transformations
2H-Pyran-2-one derivatives are known to undergo various photochemical and thermal transformations, expanding their synthetic utility. clockss.org These reactions can lead to rearrangements and the formation of new ring systems. For example, the valence isomerization between 2H-pyrans and their open-chain dienone forms is a key transformation that can be influenced by thermal or photochemical conditions. nih.gov
Derivatization Strategies for Ethyl 2-(2H-pyran-2-yl)acetate and its Analogs
The 2H-pyran-2-one core structure is a valuable starting material for the synthesis of a wide array of fused heterocyclic systems. These derivatization strategies often involve the reaction of the pyranone with various nucleophiles, leading to ring-opening and subsequent recyclization to form new heterocyclic rings. researchgate.net
Theoretical and Computational Studies of Ethyl 2 2h Pyran 2 Yl Acetate
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been widely applied to study various molecular properties, including geometric structures, vibrational frequencies, and energies of reaction. scirp.org
Geometry optimization is a computational procedure that seeks to determine the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process is crucial for finding the most stable three-dimensional structure of a molecule. For Ethyl 2-(2H-pyran-2-yl)acetate, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Conformational analysis is an extension of geometry optimization that explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. wu.ac.th By performing a potential energy scan, researchers can identify various low-energy conformers and determine the global minimum energy structure, which represents the most stable conformation of the molecule. wu.ac.th For a flexible molecule like Ethyl 2-(2H-pyran-2-yl)acetate, with its rotatable ethyl acetate (B1210297) group, multiple conformers are possible, and identifying the most stable one is key to understanding its behavior. DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed for these optimizations.
Table 1: Illustrative Optimized Geometric Parameters for Ethyl 2-(2H-pyran-2-yl)acetate Note: The following data is representative of typical bond lengths and angles for similar functional groups and is provided for illustrative purposes.
| Parameter | Bond/Angle | Value (Å or °) |
|---|---|---|
| Bond Lengths | C=O | 1.21 Å |
| C-O (ester) | 1.35 Å | |
| C-O (pyran ring) | 1.37 Å | |
| C=C (pyran ring) | 1.34 Å | |
| C-C (aliphatic) | 1.53 Å | |
| Bond Angles | O=C-O | 124° |
| C-O-C (ester) | 117° | |
| C-O-C (pyran ring) | 118° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the key orbitals involved in chemical reactions. youtube.comphyschemres.org
The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons, indicating its nucleophilicity. youtube.com Conversely, the LUMO energy is related to the electron affinity and signifies the molecule's ability to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. physchemres.org A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org This analysis helps to explain charge transfer within the molecule and its electronic transitions. nih.govrsc.org
Table 2: Illustrative Frontier Molecular Orbital Energies for Ethyl 2-(2H-pyran-2-yl)acetate Note: These values are representative examples for similar heterocyclic compounds and are for illustrative purposes.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.75 |
| LUMO Energy (ELUMO) | -1.50 |
| HOMO-LUMO Gap (ΔE) | 5.25 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org The MEP map illustrates the electrostatic potential on the electron density surface, providing insights into a molecule's size, shape, and regions of positive and negative charge. libretexts.orgwolfram.com
The map is color-coded to indicate different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net Blue represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net Green denotes areas of neutral or near-zero potential. wolfram.com For Ethyl 2-(2H-pyran-2-yl)acetate, MEP analysis would likely show negative potential (red) around the oxygen atoms of the carbonyl and ether functionalities, highlighting them as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms, particularly those adjacent to electron-withdrawing groups. This mapping is crucial for predicting how the molecule interacts with other molecules and identifying its reactive sites. researchgate.netchemrxiv.org
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Potential (μ): The escaping tendency of electrons from a system (μ = -(I+A)/2).
Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ²/2η).
These parameters offer a comprehensive understanding of the molecule's stability and reactivity profile. physchemres.orgmaterialsciencejournal.org
Table 3: Illustrative Global Chemical Reactivity Descriptors for Ethyl 2-(2H-pyran-2-yl)acetate Note: These values are calculated from the illustrative HOMO-LUMO energies in Table 2.
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.75 |
| Electron Affinity (A) | -ELUMO | 1.50 |
| Chemical Potential (μ) | -(I+A)/2 | -4.125 |
| Chemical Hardness (η) | (I-A)/2 | 2.625 |
| Global Softness (S) | 1/η | 0.381 |
| Electrophilicity Index (ω) | μ²/2η | 3.24 |
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed.
For Ethyl 2-(2H-pyran-2-yl)acetate, this analysis could be applied to understand its participation in reactions such as cycloadditions, rearrangements, or hydrolysis. researchgate.netdntb.gov.ua For instance, in a Diels-Alder reaction where the pyran ring acts as a diene, DFT can be used to model the concerted or stepwise nature of the mechanism, calculate the activation energy (the energy difference between the reactants and the transition state), and predict the stereoselectivity and regioselectivity of the products. researchgate.netresearchgate.net This provides deep mechanistic insights that complement experimental findings.
Most chemical reactions are conducted in a solvent, which can significantly influence molecular properties and reaction pathways. Computational studies performed in the "gas phase" (i.e., on an isolated molecule) may not accurately reflect reality. Therefore, incorporating solvent effects is crucial for obtaining meaningful results.
Several computational models exist to simulate solvation. A common approach is the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant (ε). nih.gov This model accounts for the bulk electrostatic effects of the solvent on the solute. By performing DFT calculations within a PCM framework, it is possible to model how solvents of different polarities, such as ethyl acetate (ε ≈ 6.02) or methanol (B129727) (ε ≈ 32.7), affect the geometry, electronic properties, and reaction energetics of Ethyl 2-(2H-pyran-2-yl)acetate. nih.govrsc.org This allows for a more accurate comparison between theoretical predictions and experimental observations. mdpi.com
Following a comprehensive search of available scientific literature, it has been determined that there are no specific theoretical and computational studies published that focus solely on the chemical compound "Ethyl 2-(2H-pyran-2-yl)acetate." Research in this area tends to focus on related, but structurally distinct, pyran derivatives.
Therefore, it is not possible to provide a detailed article on the quantum chemical calculations beyond DFT, molecular dynamics simulations, structure-reactivity relationships, or intermolecular interactions and hydrogen bonding analysis specifically for Ethyl 2-(2H-pyran-2-yl)acetate as requested. The available computational studies investigate other molecules within the broader class of pyrans, such as various substituted pyran-2-ones and pyran-4-ones.
Due to the strict requirement to only include information pertaining to "Ethyl 2-(2H-pyran-2-yl)acetate," and the absence of such specific data in the public domain, the generation of the requested article with the specified outline and content is not feasible at this time.
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR are fundamental techniques for determining the primary structure of pyran derivatives. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the assignment of nearly every atom in the molecular skeleton.
In the ¹H NMR spectrum of a pyran derivative, protons in different electronic environments will resonate at distinct frequencies. For instance, protons adjacent to the oxygen atom in the pyran ring will be deshielded and appear at a lower field (higher ppm value) compared to alkyl protons. Similarly, the protons of the ethyl acetate (B1210297) group exhibit characteristic signals: a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, with their chemical shifts influenced by the neighboring ester oxygen.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester group typically appears significantly downfield (e.g., ~170 ppm), while the carbons within the pyran ring and the ethyl group resonate at characteristic positions. The structures of various synthesized 4H-pyran derivatives have been confirmed using ¹H NMR and ¹³C NMR spectroscopy. growingscience.com
Below is a representative table of ¹H and ¹³C NMR data for a complex pyran derivative, illustrating the typical chemical shifts observed for different parts of the molecule.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyran Ring CH | 5.90 - 6.20 | 100.0 - 115.0 |
| Pyran Ring CH2 | 1.80 - 2.50 | 20.0 - 35.0 |
| Ester O-CH2- | 4.10 - 4.30 (quartet) | 60.0 - 62.0 |
| Acetate -CH2- | 2.50 - 2.70 | 35.0 - 45.0 |
| Ester -CH3 | 1.20 - 1.35 (triplet) | 13.0 - 15.0 |
| Carbonyl C=O | - | 168.0 - 172.0 |
| Note: Data are generalized from typical values for pyran acetate derivatives and are for illustrative purposes. |
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure, especially for complex derivatives with overlapping signals. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu It is used to identify adjacent protons, allowing for the tracing of proton spin systems through the carbon skeleton. For Ethyl 2-(2H-pyran-2-yl)acetate, COSY would show correlations between the protons on the pyran ring and between the methylene and methyl protons of the ethyl group.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). sdsu.edu This allows for the unambiguous assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a crucial technique for establishing long-range connectivity, showing correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). sdsu.edu It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for linking different spin systems together. emerypharma.com For example, the protons on the acetate's methylene group would show an HMBC correlation to the ester's carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is vital for determining the relative stereochemistry and conformation of molecules. In cyclic systems like pyrans, NOESY can distinguish between axial and equatorial substituents.
A combination of these 2D techniques allows for a comprehensive and definitive assignment of the entire molecular structure. youtube.com
| 2D NMR Technique | Information Gained | Example Correlation in Ethyl 2-(2H-pyran-2-yl)acetate |
| COSY | ¹H-¹H couplings (connectivity) | Correlation between H-3 and H-4 on the pyran ring. |
| HSQC | Direct ¹H-¹³C one-bond correlations | Correlation between the ethyl -CH2- protons and the ethyl -CH2- carbon. |
| HMBC | Long-range ¹H-¹³C (2-3 bond) correlations | Correlation from the acetate -CH2- protons to the C=O carbon. |
| NOESY | ¹H-¹H spatial proximity | Correlation between protons on different parts of the molecule that are spatially close. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula for a given molecular ion peak. For a newly synthesized derivative of Ethyl 2-(2H-pyran-2-yl)acetate, obtaining an HRMS measurement is a critical step in confirming its identity. The measured mass is compared against the theoretical exact mass calculated from the isotopic masses of the most abundant isotopes of its constituent elements.
For the parent compound, Ethyl 2-(2H-pyran-2-yl)acetate:
Formula: C₉H₁₄O₃
Calculated Exact Mass: 170.0943 u
An experimental HRMS value that matches this theoretical mass to within 5 ppm provides strong evidence for the proposed molecular formula.
Combining liquid chromatography (LC) with mass spectrometry (LC-MS) creates a powerful tool for separating complex mixtures and analyzing the individual components. europeanpharmaceuticalreview.comrsc.org In the context of synthesizing pyran derivatives, LC-MS is routinely used to monitor the progress of a reaction, identify byproducts, and assess the purity of the final product. growingscience.com The liquid chromatograph separates the components of the mixture, which are then sequentially introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratios. This technique is invaluable for ensuring the purity of research compounds and for identifying impurities that may not be visible by other methods like NMR. nih.gov
X-ray Crystallography for Solid-State Structure Determination
When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive and unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise information on bond lengths, bond angles, and absolute stereochemistry.
Such studies provide invaluable data that confirms connectivity and reveals detailed stereochemical and conformational information that can be difficult to obtain by other means.
| Crystallographic Data for a Derivative: Ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate nih.gov | |
| Chemical Formula | C₁₂H₁₄O₆ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.3562 (17) |
| b (Å) | 19.336 (4) |
| c (Å) | 8.5135 (17) |
| β (°) | 115.65 (3) |
| Volume (ų) | 1236.9 (4) |
| Z | 4 |
This crystallographic data provides a complete and precise model of the molecule's arrangement in the solid state.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Ethyl 2-(2H-pyran-2-yl)acetate, the IR spectrum provides a unique fingerprint, confirming the presence of its characteristic ester and pyran moieties.
The analysis of the spectrum reveals several key absorption bands. The most prominent peak is the sharp, strong absorption corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1750–1735 cm⁻¹. docbrown.info The presence of the dihydropyran ring is confirmed by multiple signals. The C-O-C stretching vibrations of the ether linkage within the pyran ring and the ester group produce strong bands, generally observed between 1250 cm⁻¹ and 1000 cm⁻¹. docbrown.infobris.ac.uk Additionally, the C=C stretching vibration of the double bond within the 2H-pyran ring gives rise to an absorption band in the region of 1700–1640 cm⁻¹. The C-H stretching vibrations of the aliphatic (sp³) and vinylic (sp²) carbons are observed around 3000–2850 cm⁻¹ and 3100–3000 cm⁻¹, respectively. docbrown.info
Detailed research findings for related pyran structures confirm these assignments. For instance, in a study of various 4H-pyran derivatives, the C=O ester group was identified at 1688 cm⁻¹, while C-O stretches were also prominent. scielo.org.mx Similarly, the characterization of a related pyranone, Methyl 2-((2S)-6-hydroxy-3-oxo-3,6-dihydro-2H-pyran-2-yl)acetate, showed a distinct ester C=O stretch at 1740 cm⁻¹. nsf.gov These values from closely related compounds provide a strong comparative basis for the analysis of Ethyl 2-(2H-pyran-2-yl)acetate.
Table 1: Characteristic Infrared Absorption Bands for Ethyl 2-(2H-pyran-2-yl)acetate
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100–3000 | C-H Stretch | Vinylic (C=C-H) |
| 2975–2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1750–1735 | C=O Stretch | Ester Carbonyl |
| 1700–1640 | C=C Stretch | Pyran Ring Alkene |
| 1250–1000 | C-O Stretch | Ester and Ether |
Chiral Chromatography for Enantiomeric Excess Determination
Ethyl 2-(2H-pyran-2-yl)acetate possesses a chiral center at the C2 position of the pyran ring, meaning it exists as a pair of non-superimposable mirror images called enantiomers. In the context of asymmetric synthesis, where the goal is to produce one enantiomer selectively, determining the enantiomeric excess (ee) is crucial. heraldopenaccess.us Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. uma.esmdpi.com
This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. eijppr.comphenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely recognized for their broad applicability and high enantiorecognition capabilities for a diverse range of compounds, including cyclic ethers and esters. eijppr.com
For the analysis of Ethyl 2-(2H-pyran-2-yl)acetate, a typical method would involve dissolving the sample in a suitable organic solvent and injecting it into an HPLC system equipped with a chiral column. The mobile phase, often a mixture of alkanes (like n-hexane) and an alcohol modifier (such as isopropanol (B130326) or ethanol), is carefully optimized to achieve baseline separation of the enantiomers. mdpi.comresearchgate.net The ratio of the enantiomers is determined by integrating the areas of their corresponding peaks in the chromatogram, and the enantiomeric excess is calculated using the formula:
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100
Research on similar chiral pyran derivatives demonstrates the effectiveness of this approach. For example, in the asymmetric synthesis of pyranone intermediates, chiral HPLC was essential for quantifying the high enantiomeric excess (>95% ee) achieved. nsf.gov Similarly, the enantioselective preparation of a related compound, 5-oxo-5,6-dihydro-2H-pyran-2-yl phenylacetate, relied on chiral HPLC to determine an ee of 96.0%. orgsyn.org The conditions for such separations often involve columns like CHIRALPAK® or LUX® with mobile phases consisting of hexane (B92381) and an alcohol. mdpi.comresearchgate.net
Table 2: Illustrative Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Description |
|---|---|
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase | n-Hexane / Isopropanol mixture (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Result | Baseline separation of the two enantiomers with distinct retention times. |
The successful application of chiral chromatography is fundamental to validating the stereochemical outcome of synthetic routes leading to enantiomerically enriched Ethyl 2-(2H-pyran-2-yl)acetate. gcms.cz
Applications of Ethyl 2-(2H-pyran-2-yl)acetate and Pyranone Scaffolds in Organic Synthesis
The pyranone scaffold, a six-membered heterocyclic ring containing an oxygen atom and a ketone functional group, is a cornerstone in synthetic organic chemistry. Its inherent reactivity and stereochemical properties make it, and its derivatives like Ethyl 2-(2H-pyran-2-yl)acetate, highly valuable intermediates. These compounds serve as fundamental building blocks for a wide array of complex molecular architectures, from biologically active natural products to advanced functional materials. Their utility is continually expanding through the development of novel catalytic methodologies that offer efficient and selective pathways to these versatile structures.
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Transformations
The biological activity of pyran derivatives is often dependent on their stereochemistry. Consequently, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is a critical area of ongoing research. Future work in this area will likely concentrate on asymmetric catalysis to produce enantiomerically pure pyran scaffolds. The use of chiral catalysts in reactions such as Diels-Alder cycloadditions and Prins cyclizations can provide access to specific stereoisomers. researchgate.netnih.gov For instance, Lewis acid-catalyzed cyclizations have shown promise in establishing specific stereochemistries, such as the 2,6-cis arrangement in tetrahydropyrans. nih.gov Research into transformations that exhibit high levels of regio- and stereoselectivity will be essential for synthesizing complex natural products and pharmacologically active molecules containing the 2H-pyran motif. researchgate.net
Integration with Flow Chemistry and Automated Synthesis
The adoption of flow chemistry and automated synthesis platforms represents a paradigm shift in the production of chemical compounds. researchgate.netnih.gov These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, precise control over reaction parameters, and reduced chemical waste. researchgate.net For the synthesis of pyran derivatives, flow chemistry enables rapid optimization of reaction conditions and facilitates seamless scaling from laboratory research to industrial production. syrris.com
Automated systems, often guided by machine learning algorithms, can perform a high throughput of experiments, accelerating the discovery of new reactions and the generation of compound libraries for biological screening. researchgate.netnih.govsyrris.com The combination of computer-aided synthesis planning with modular, automated flow chemistry platforms allows for the rapid and efficient production of target molecules with minimal human intervention. mit.edu This integration shortens development timelines and makes the synthesis of complex molecules like functionalized pyrans more efficient and sustainable. syrris.commit.edu
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. proquest.com In the context of Ethyl 2-(2H-pyran-2-yl)acetate and related compounds, advanced computational modeling offers significant insights into reaction mechanisms, stability, and reactivity. mdpi.com Techniques such as Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations can be employed to predict the feasibility of a synthetic route and to understand the properties of the resulting molecules. proquest.commdpi.com
These models can predict reactivity descriptors, such as molecular electrostatic potential, which can identify the most reactive sites within a molecule. proquest.com Furthermore, computational studies can elucidate the thermodynamics and kinetics of complex reaction pathways, such as the thermal decomposition of dihydropyrans. mdpi.com By predicting the outcomes of reactions before they are attempted in the laboratory, computational modeling can save significant time and resources, guiding chemists toward the most promising synthetic strategies. mit.edu
Exploration of New Catalytic Systems for Pyran-2-one Chemistry
Catalysis is at the heart of modern organic synthesis, and the discovery of novel catalytic systems is crucial for advancing the chemistry of pyrans and pyranones. researchgate.netbohrium.com While classical methods have been used extensively, recent research has focused on developing more efficient, selective, and environmentally benign catalysts.
Emerging areas of interest include:
Organocatalysis : N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of 2H-pyran-2-ones through formal [3+3] annulation reactions under metal-free conditions. organic-chemistry.org
Heterogeneous Catalysis : Metal-Organic Frameworks (MOFs) are gaining attention as highly porous and reusable heterogeneous catalysts. nih.gov Their tunable structures and high density of catalytic sites make them ideal for multicomponent reactions to produce pyran scaffolds sustainably. nih.gov
Advanced Lewis Acid Catalysis : Novel Lewis acids, such as scandium triflate, have proven to be highly effective in key transformations like the Prins cyclization for forming pyran rings. nih.gov
Polymer-Supported Catalysts : The use of polymer-supported catalysts, such as polymer-bound 4-dimethylaminopyridine (B28879) (DMAP), facilitates easier product purification and catalyst recycling, aligning with the principles of green chemistry. researchgate.net
The continued development of these and other catalytic systems will enable the synthesis of a wider array of functionalized pyran-2-ones with greater efficiency and selectivity.
Table 1: Emerging Research Avenues in Pyran Chemistry
| Research Avenue | Key Techniques/Catalysts | Potential Advantages |
|---|---|---|
| Novel Stereoselective Transformations | Asymmetric Catalysis, Chiral Lewis Acids, Diels-Alder Reactions | Precise control over stereochemistry, access to enantiomerically pure compounds. |
| Integration with Flow Chemistry | Continuous Flow Reactors, Automated Synthesis Platforms, Machine Learning | Enhanced safety, scalability, reproducibility, and high-throughput screening. researchgate.netnih.govsyrris.com |
| Advanced Computational Modeling | Density Functional Theory (DFT), Molecular Dynamics (MD) | Predictive power for reaction outcomes, mechanistic insights, reduced experimental costs. proquest.commit.edu |
| New Catalytic Systems | N-heterocyclic carbenes (NHCs), Metal-Organic Frameworks (MOFs), Scandium Triflate | Higher efficiency, improved selectivity, sustainability, catalyst reusability. nih.govorganic-chemistry.orgnih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Ethyl 2-(2H-pyran-2-yl)acetate |
| Scandium triflate |
Conclusion
Summary of Key Research Findings and Methodological Advancements
The exploration of pyran-2-one chemistry, and by extension, the synthesis and utility of related compounds, has been marked by significant progress in recent years. Research has underscored the importance of developing efficient and stereoselective methods for the synthesis of these valuable heterocyclic scaffolds. Key advancements include the refinement of classic condensation reactions, such as the von Pechmann and Knoevenagel condensations, to improve yields and substrate scope. Furthermore, the emergence of novel catalytic systems, including organocatalysis and transition-metal catalysis, has provided milder and more versatile routes to functionalized pyran-2-ones.
Methodological breakthroughs have also been prominent in the enantioselective synthesis of chiral pyran-2-ones, which are of particular interest due to their prevalence in natural products with significant biological activity. The development of chiral auxiliaries and asymmetric catalytic methods has enabled the synthesis of specific enantiomers with high optical purity. These advancements have been crucial in facilitating the total synthesis of complex natural products and in the generation of diverse compound libraries for drug discovery. The ability to functionalize the pyran-2-one ring at various positions has further expanded the chemical space accessible to medicinal chemists.
Persistent Challenges and Opportunities in Pyran-2-one Chemistry
Despite the notable progress, several challenges remain in the field of pyran-2-one chemistry. One of the persistent hurdles is the development of general and highly efficient methods for the synthesis of tetrasubstituted pyran-2-ones. The construction of these sterically hindered systems often requires harsh reaction conditions and can result in low yields. There is a continuous need for innovative synthetic strategies that can overcome these steric and electronic challenges.
Another area that presents both a challenge and an opportunity is the late-stage functionalization of complex molecules containing a pyran-2-one core. The ability to selectively modify these scaffolds in the final steps of a synthetic sequence would be highly advantageous for the rapid generation of analogues for structure-activity relationship studies. The development of regioselective C-H activation and functionalization methods for the pyran-2-one ring is a particularly promising avenue of research. Furthermore, the exploration of novel cycloaddition reactions involving pyran-2-ones as dienes or dienophiles could unlock new pathways to complex polycyclic architectures.
Broader Implications for Organic Synthesis and Chemical Design
The chemistry of pyran-2-ones and their precursors has far-reaching implications for the broader fields of organic synthesis and chemical design. As privileged scaffolds in medicinal chemistry, the continued development of efficient synthetic routes to pyran-2-ones directly impacts the drug discovery pipeline. The insights gained from studying the reactivity and properties of these heterocycles can inform the design of new lead compounds with improved pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
